molecular formula C6H6N2 B080854 2-Hexenedinitrile CAS No. 13042-02-9

2-Hexenedinitrile

Cat. No. B080854
CAS RN: 13042-02-9
M. Wt: 106.13 g/mol
InChI Key: ZQOHAQBXINVHHC-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexenedinitrile is a chemical compound with the molecular formula C6H8N2. It is also known as 1,6-dicyanohexene or 1,6-hexadiene-1,6-dinitrile. This compound is of great interest to the scientific community due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In

Mechanism Of Action

The mechanism of action of 2-hexenedinitrile is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with the cell cycle. Specifically, it has been shown to induce G2/M cell cycle arrest, which prevents the cells from dividing and proliferating.

Biochemical And Physiological Effects

2-Hexenedinitrile has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-hexenedinitrile has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of 2-hexenedinitrile is its relatively simple synthesis method. It can be synthesized using readily available starting materials and standard laboratory equipment. In addition, its potential applications in various fields make it a versatile compound for scientific research. However, one limitation of 2-hexenedinitrile is its toxicity. It is a highly toxic compound and should be handled with care in the laboratory.

Future Directions

There are several future directions for research on 2-hexenedinitrile. One area of interest is the development of new synthetic routes to this compound. This could include the use of alternative starting materials or catalysts to improve the efficiency and selectivity of the synthesis. Another area of interest is the investigation of its potential as a drug candidate. Further studies are needed to determine its efficacy and safety in vivo. Finally, 2-hexenedinitrile could be further explored for its potential applications in materials science, such as the development of new polymers or liquid crystals.

Synthesis Methods

2-Hexenedinitrile can be synthesized by the reaction of 1,6-hexadiene with hydrogen cyanide in the presence of a catalyst. This reaction is known as the Strecker synthesis. The reaction proceeds via the formation of an imine intermediate, which then reacts with hydrogen cyanide to form the dinitrile.

Scientific Research Applications

2-Hexenedinitrile has been used in various scientific research applications. It has been studied as a potential building block for the synthesis of complex organic molecules. It has also been used in the development of new materials, such as polymers and liquid crystals. In addition, 2-hexenedinitrile has shown promise as a potential drug candidate due to its ability to inhibit the growth of cancer cells.

properties

CAS RN

13042-02-9

Product Name

2-Hexenedinitrile

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

hex-2-enedinitrile

InChI

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2

InChI Key

ZQOHAQBXINVHHC-HNQUOIGGSA-N

Isomeric SMILES

C(CC#N)/C=C/C#N

SMILES

C(CC#N)C=CC#N

Canonical SMILES

C(CC#N)C=CC#N

Other CAS RN

13042-02-9

Pictograms

Irritant

Origin of Product

United States

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